molecular formula C25H34INO6 B13445066 Atracurium Impurity V

Atracurium Impurity V

Cat. No.: B13445066
M. Wt: 571.4 g/mol
InChI Key: QTJLWDARGMSGAA-DDBJQTBVSA-M
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Description

Atracurium Impurity V is a chemical compound associated with the synthesis and degradation of atracurium besylate, a neuromuscular-blocking agent used in anesthesia. This compound is identified by its CAS number 1075726-86-1 . It is one of the impurities that can be formed during the production or storage of atracurium besylate.

Preparation Methods

The synthesis of Atracurium Impurity V involves complex organic reactions. The preparation methods typically include the use of specific reagents and conditions to ensure the formation of the desired impurity. Industrial production methods for atracurium besylate, and consequently its impurities, involve stringent quality control measures to minimize the presence of impurities .

Chemical Reactions Analysis

Atracurium Impurity V undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Atracurium Impurity V has several scientific research applications, including:

Mechanism of Action

Atracurium Impurity V, like atracurium besylate, interacts with the neuromuscular junction. It antagonizes the action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This inhibition can be reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Comparison with Similar Compounds

Atracurium Impurity V can be compared with other impurities and related compounds such as:

This compound is unique due to its specific formation pathways and its role in the overall quality control of atracurium besylate.

Properties

Molecular Formula

C25H34INO6

Molecular Weight

571.4 g/mol

IUPAC Name

methyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide

InChI

InChI=1S/C25H34NO6.HI/c1-26(12-10-25(27)32-6)11-9-18-15-23(30-4)24(31-5)16-19(18)20(26)13-17-7-8-21(28-2)22(14-17)29-3;/h7-8,14-16,20H,9-13H2,1-6H3;1H/q+1;/p-1/t20-,26?;/m1./s1

InChI Key

QTJLWDARGMSGAA-DDBJQTBVSA-M

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC.[I-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC.[I-]

Origin of Product

United States

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